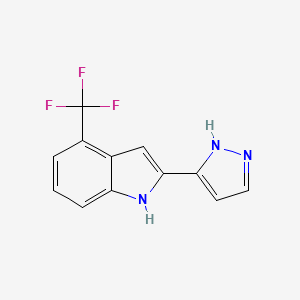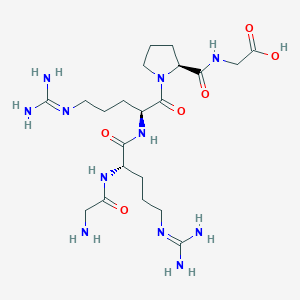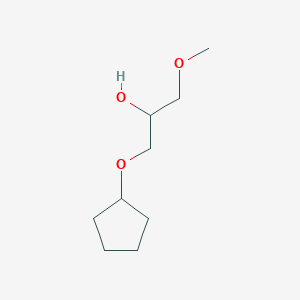![molecular formula C13H13NO5 B14207326 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate CAS No. 824950-71-2](/img/structure/B14207326.png)
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate is a chemical compound with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This compound is known for its unique structure, which includes a benzoylcarbamoyl group and an ethyl prop-2-enoate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate typically involves the reaction of benzoyl isocyanate with 2-hydroxyethyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate involves its interaction with specific molecular targets. The benzoylcarbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The ethyl prop-2-enoate moiety can participate in polymerization reactions, leading to the formation of polymeric materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Methylsulfanyl)phenyl]carbamoyl}oxy]ethyl prop-2-enoate
- 2-[(Methylthio)phenyl]carbamoyl}oxy]ethyl prop-2-enoate
Uniqueness
2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized materials and compounds .
Propriétés
Numéro CAS |
824950-71-2 |
|---|---|
Formule moléculaire |
C13H13NO5 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
2-(benzoylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-2-11(15)18-8-9-19-13(17)14-12(16)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16,17) |
Clé InChI |
JSYZTRNQFIJNQQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOC(=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
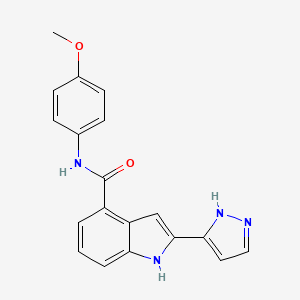
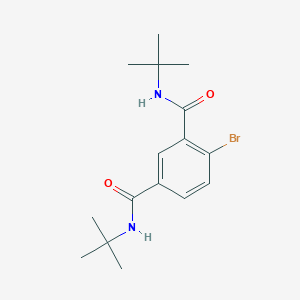
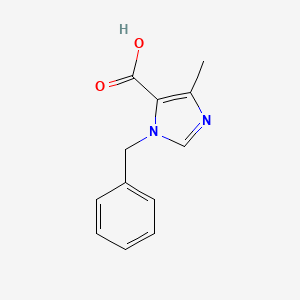
![1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14207272.png)
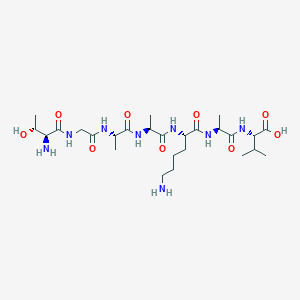
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

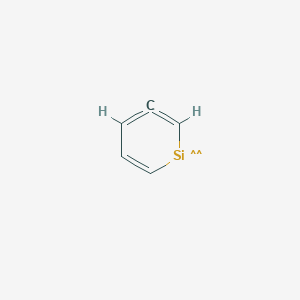
![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
